molecular formula C7H4ClF3O2 B6162692 4-chloro-2-(trifluoromethoxy)phenol CAS No. 869088-57-3

4-chloro-2-(trifluoromethoxy)phenol

Cat. No.: B6162692
CAS No.: 869088-57-3
M. Wt: 212.6
InChI Key:
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Description

4-chloro-2-(trifluoromethoxy)phenol is an organic compound with the molecular formula C7H4ClF3O2 It is characterized by the presence of a chloro group, a trifluoromethoxy group, and a phenol group on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(trifluoromethoxy)phenol typically involves the introduction of the trifluoromethoxy group onto a chlorinated phenol. One common method is the nucleophilic aromatic substitution reaction, where a suitable phenol derivative is reacted with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, optimized for yield and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(trifluoromethoxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions often require a base (e.g., sodium hydroxide) and a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution of the chloro group can result in various substituted phenols.

Scientific Research Applications

4-chloro-2-(trifluoromethoxy)phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-chloro-2-(trifluoromethoxy)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins or enzymes, potentially affecting their activity. The trifluoromethoxy group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(trifluoromethoxy)phenol
  • 2-chloro-4-(trifluoromethoxy)phenol
  • 4-chloro-2-(trifluoromethyl)phenol

Uniqueness

4-chloro-2-(trifluoromethoxy)phenol is unique due to the specific positioning of the chloro and trifluoromethoxy groups on the benzene ring. This arrangement can influence its chemical reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

CAS No.

869088-57-3

Molecular Formula

C7H4ClF3O2

Molecular Weight

212.6

Purity

95

Origin of Product

United States

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